

# Spectroscopic Data of Sessilifoline A: A Technical Overview

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## Compound of Interest

Compound Name: Sessilifoline A

Cat. No.: B15588495

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This technical guide provides a comprehensive overview of the spectroscopic data for **Sessilifoline A**, a complex alkaloid isolated from *Stemona sessilifolia*. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The structural elucidation of **Sessilifoline A** was accomplished through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

While the complete experimental data is detailed in the primary literature, this guide presents a structured format for the known spectroscopic information and outlines the general methodologies employed for its acquisition. The definitive data for **Sessilifoline A** was published in:

- Lin, W., et al. (2007). Novel alkaloids from the stems of *Stemona sessilifolia*. *Chemical and Pharmaceutical Bulletin*, 55(9), 1334-1337.

Researchers requiring the precise, validated data for **Sessilifoline A** are strongly encouraged to consult this primary source.

## High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry is critical for determining the elemental composition of a molecule. For **Sessilifoline A**, the HRMS data provides the exact mass, which in conjunction

with other spectroscopic data, confirms its molecular formula.

Table 1: HRMS Data for **Sessilifoline A**

Parameter	Observed Value
Molecular Formula	C <sub>22</sub> H <sub>31</sub> NO <sub>5</sub>
Ionization Mode	Electrospray Ionization (ESI)
Adduct Ion	[M+H] <sup>+</sup>
Calculated m/z	Data from primary source
Measured m/z	Data from primary source

Note: The exact calculated and measured m/z values are available in the cited publication.

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the cornerstone for elucidating the complex three-dimensional structure of organic molecules like **Sessilifoline A**. The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Sessilifoline A**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
e.g., H-1	Data from primary source	e.g., d	e.g., 8.5
...	...	...	...

Note: The complete assignment of proton signals is available in the cited publication.

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Sessilifoline A**

Position	Chemical Shift ( $\delta$ ) ppm
e.g., C-1	Data from primary source
...	...

Note: The complete assignment of carbon signals is available in the cited publication.

## Experimental Protocols

The following sections describe the generalized experimental protocols for the acquisition of HRMS and NMR data for a novel natural product like **Sessilifoline A**. The specific parameters used for **Sessilifoline A** can be found in the referenced literature.

### High-Resolution Mass Spectrometry (HRMS)

A solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for the analysis of polar, high molecular weight compounds like alkaloids. The instrument is operated in a high-resolution mode, such as Orbitrap or FT-ICR, to achieve mass accuracy in the parts-per-million (ppm) range.

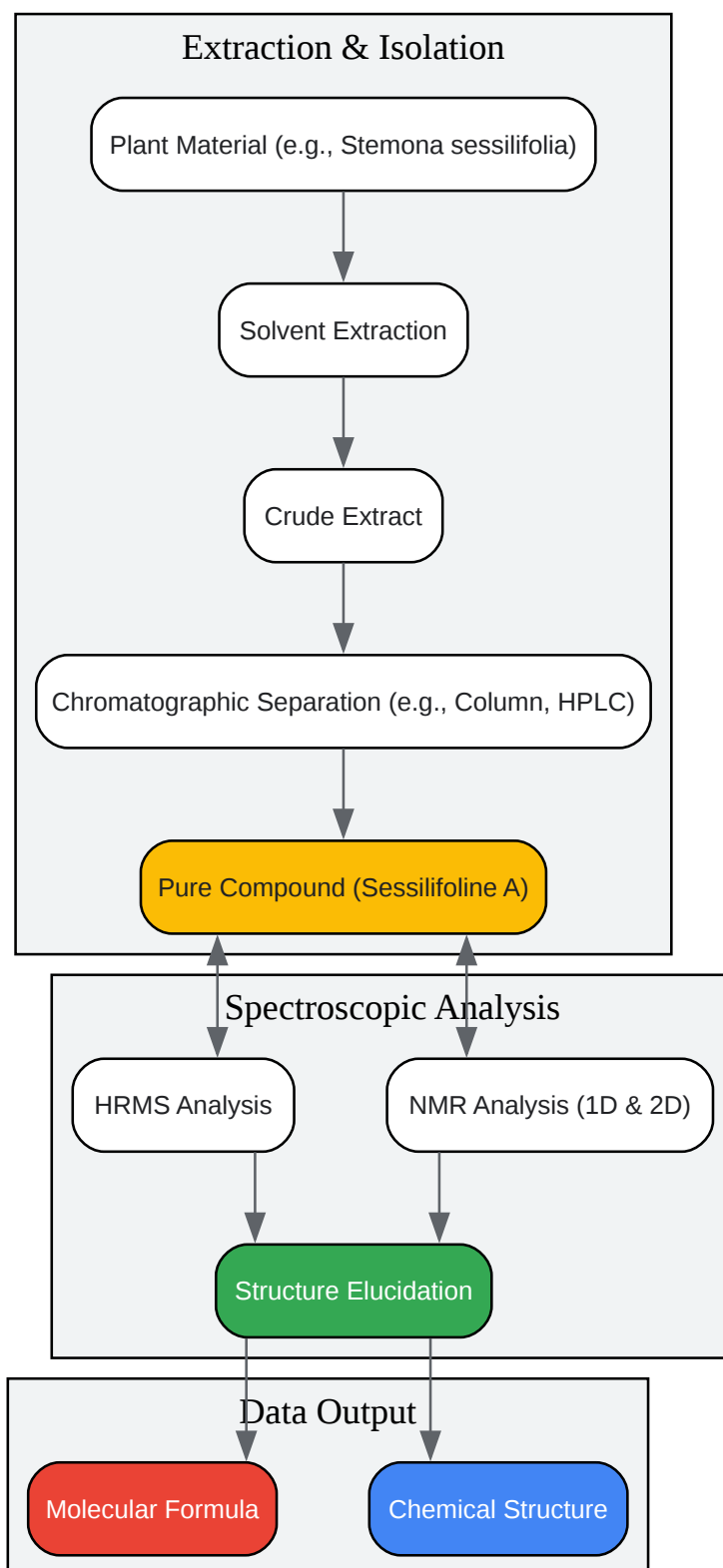
### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, MeOD, or DMSO-d<sub>6</sub>) and placed in a 5 mm NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

- <sup>1</sup>H NMR: Standard one-dimensional proton spectra are acquired to determine chemical shifts, multiplicities, and coupling constants.
- <sup>13</sup>C NMR: Proton-decoupled <sup>13</sup>C NMR spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule.
- 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are typically performed to establish the connectivity between protons and carbons, and thus, the complete chemical structure.

## Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a novel natural product from a plant source.



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